molecular formula C18H16N4O3 B2773552 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1795441-27-8

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2773552
CAS RN: 1795441-27-8
M. Wt: 336.351
InChI Key: UOPCWMJESRXMFG-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these receptors an attractive target for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , involves the introduction of a group that can provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. This group forms a hydrogen bond with G485, which improves the activity of the compound .

Scientific Research Applications

Enhancing Cellular Uptake of DNA-binding Compounds

Research on Pyrrole–imidazole (Py–Im) hairpin polyamides, compounds related to the structural motif in the query chemical, has shown that modifications can significantly enhance cellular uptake and biological activity. Specifically, the introduction of aryl groups has improved the potency of these compounds in gene expression modulation by up to two orders of magnitude, primarily through increased nuclear uptake. This advancement is crucial for their application as molecular probes or therapeutic agents, highlighting potential applications of similar structural modifications in compounds like N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide for gene therapy or drug delivery systems (Meier, Montgomery, & Dervan, 2012).

Synthesis and Reactivity of Furan-based Compounds

The synthesis and electrophilic substitution reactions of furan-based heterocyclic compounds provide a foundation for understanding the chemical reactivity and potential applications of similar molecules. For example, studies on 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds involve coupling reactions and further transformations, offering pathways for the development of novel materials or pharmaceuticals with improved stability and activity (Aleksandrov & El’chaninov, 2017).

Heterocycles in Antipsychotic Agents

Compounds featuring piperazine and pyrrole structures, akin to the core of the query chemical, have been investigated for their potential as antipsychotic agents. These studies reveal the importance of heterocyclic compounds in developing therapeutic agents that target specific receptors with minimal side effects, suggesting potential areas of application for this compound in neuropharmacology or as a lead compound for drug development (Scott et al., 1995).

Antioxidative Activity in Coffee Volatiles

Exploration of heterocyclic compounds found in coffee volatiles for their antioxidative activity underscores the potential of pyrroles and furans in applications requiring antioxidant properties. Such studies suggest that modifications on the pyrrole and furan rings can significantly impact antioxidative activity, pointing to the possibility of using structurally similar compounds in food science or preservation technologies (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

properties

IUPAC Name

5-(furan-2-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(14-12-16(25-21-14)15-5-2-11-24-15)20-8-3-9-22-10-6-13-4-1-7-19-17(13)22/h1-2,4-7,10-12H,3,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCWMJESRXMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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